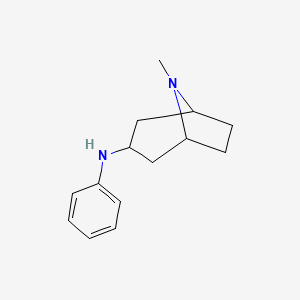

Endo-N-phenzyl-endo-3-aminotropane

Description

Significance of the Tropane (B1204802) Core in Synthetic Organic Chemistry

The 8-azabicyclo[3.2.1]octane scaffold is a cornerstone in synthetic organic chemistry due to its unique three-dimensional structure and its role as a versatile building block. rsc.orgehu.es Its rigid framework allows for the precise spatial arrangement of substituents, which is crucial for designing molecules with specific biological targets. numberanalytics.com The development of stereoselective methods to construct this bicyclic system has been a major focus of research, leading to sophisticated synthetic strategies. rsc.orgrsc.org These methods are critical as the stereochemistry of tropane derivatives significantly influences their biological activity. numberanalytics.com The tropane core's ability to be chemically modified at various positions makes it an attractive scaffold for creating libraries of compounds for drug discovery programs. ontosight.ai

Overview of Endo-N-phenyl-endo-3-aminotropane within the Tropane Class

Within the diverse class of tropane alkaloids, Endo-N-phenyl-endo-3-aminotropane is a synthetic derivative characterized by specific substitutions on the tropane ring. The "endo" configuration indicates that the substituents at the 3-position are oriented on the same side as the larger of the two bridges of the bicyclic system. The "N-phenyl" designation signifies the attachment of a phenyl group to the nitrogen atom of the tropane skeleton.

While naturally occurring tropane alkaloids are secondary metabolites produced by plants, synthetic analogs like Endo-N-phenyl-endo-3-aminotropane are the result of targeted chemical synthesis. wikipedia.orgehu.es The synthesis of such derivatives allows for the systematic exploration of structure-activity relationships, which is fundamental to medicinal chemistry. The specific structural features of Endo-N-phenyl-endo-3-aminotropane, namely the endo-amino group and the N-phenyl substituent, distinguish it from well-known tropane alkaloids like cocaine or atropine (B194438) and suggest the potential for unique pharmacological properties. Research into such synthetic tropanes contributes to the broader understanding of how modifications to the tropane scaffold can modulate biological activity. nih.gov

Structure

3D Structure

Properties

Molecular Formula |

C14H20N2 |

|---|---|

Molecular Weight |

216.32 g/mol |

IUPAC Name |

8-methyl-N-phenyl-8-azabicyclo[3.2.1]octan-3-amine |

InChI |

InChI=1S/C14H20N2/c1-16-13-7-8-14(16)10-12(9-13)15-11-5-3-2-4-6-11/h2-6,12-15H,7-10H2,1H3 |

InChI Key |

QLQRBNQKXLOPPG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C2CCC1CC(C2)NC3=CC=CC=C3 |

Origin of Product |

United States |

Structural Characterization and Stereochemical Investigations of Endo N Phenzyl Endo 3 Aminotropane and Analogs

Spectroscopic Analysis for Structure Elucidation

Spectroscopic methods are indispensable tools for determining the molecular structure of organic compounds. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy provide complementary information to build a comprehensive picture of the compound's connectivity, stereochemistry, and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1D NOE, COSY, HETCOR, Inverse HMBC)

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for elucidating the structure of organic molecules in solution. A combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments is typically employed to assign the proton (¹H) and carbon (¹³C) signals and to determine the stereochemistry of the molecule.

For endo-N-phenyl-endo-3-aminotropane, the ¹H NMR spectrum is expected to show characteristic signals for the tropane (B1204802) skeleton and the N-phenyl group. The tropane ring protons would appear as complex multiplets in the aliphatic region, while the aromatic protons of the phenyl group would resonate in the downfield region. The N-methyl group would likely appear as a singlet.

To unambiguously assign these signals and confirm the endo configuration of the amino group, various 2D NMR techniques are utilized:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings, helping to identify adjacent protons in the molecule. For instance, cross-peaks would be observed between the H-3 proton and the adjacent methylene (B1212753) protons at C-2 and C-4.

HETCOR (Heteronuclear Correlation) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate proton signals with the signals of directly attached carbon atoms, allowing for the assignment of the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons and for confirming the connectivity between the phenyl group and the tropane skeleton. For example, a correlation between the N-H proton and the ipso-carbon of the phenyl ring would confirm the N-phenyl linkage.

1D NOE (Nuclear Overhauser Effect): This experiment provides information about the spatial proximity of protons. For determining the stereochemistry at C-3, irradiation of the N-methyl group protons would be expected to show an NOE enhancement for the exo-protons on the tropane ring, but not for an endo-proton at C-3, thus confirming the endo orientation of the substituent.

Illustrative ¹H and ¹³C NMR Data for endo-N-phenyl-endo-3-aminotropane

The following table presents hypothetical, yet representative, ¹H and ¹³C NMR chemical shift values for endo-N-phenyl-endo-3-aminotropane, based on data from structurally related N-substituted tropanes and N-phenyl amines. core.ac.ukchemicalbook.com

| Position | ¹³C Chemical Shift (ppm) (Illustrative) | ¹H Chemical Shift (ppm) (Illustrative) | Multiplicity |

| C-1, C-5 | ~60-65 | ~3.2-3.4 | m |

| C-2, C-4 | ~35-40 | ~1.8-2.2 | m |

| C-3 | ~50-55 | ~3.5-3.8 | m |

| C-6, C-7 | ~25-30 | ~1.5-1.9 | m |

| N-CH₃ | ~40-45 | ~2.3-2.5 | s |

| C-1' (ipso) | ~145-150 | - | - |

| C-2', C-6' (ortho) | ~115-120 | ~6.6-6.8 | d |

| C-3', C-5' (meta) | ~128-132 | ~7.1-7.3 | t |

| C-4' (para) | ~118-122 | ~6.8-7.0 | t |

| NH | - | ~4.0-5.0 | br s |

This is an interactive data table. You can sort and filter the data.

Mass Spectrometry and Infrared Spectroscopy

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a compound. For endo-N-phenyl-endo-3-aminotropane (C₁₄H₂₀N₂), the molecular ion peak [M]⁺ would be expected at m/z 216. nih.gov Characteristic fragmentation would likely involve the loss of the phenylamino (B1219803) group or cleavage of the tropane ring.

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of endo-N-phenyl-endo-3-aminotropane would be expected to show the following characteristic absorption bands:

N-H stretch: A peak in the region of 3300-3500 cm⁻¹ corresponding to the secondary amine.

C-H stretch (aromatic): Peaks above 3000 cm⁻¹.

C-H stretch (aliphatic): Peaks below 3000 cm⁻¹.

C=C stretch (aromatic): Peaks in the region of 1600-1450 cm⁻¹.

C-N stretch: Peaks in the region of 1350-1000 cm⁻¹.

X-ray Crystallography of Tropane Skeletons

X-ray crystallography provides the most definitive method for determining the three-dimensional structure of a crystalline compound, including bond lengths, bond angles, and stereochemistry.

Determination of Endo-3-aminotropane Skeleton Conformation

Studies on various tropane derivatives have consistently shown that the piperidine (B6355638) ring of the 8-azabicyclo[3.2.1]octane skeleton adopts a chair conformation. nih.gov This conformation is the most stable arrangement, minimizing steric strain. In endo-N-phenyl-endo-3-aminotropane, the N-phenylamino substituent at the C-3 position is in an axial-like orientation relative to the piperidine ring, which defines it as the endo isomer. The N-methyl group on the nitrogen bridge typically occupies an equatorial position to reduce steric interactions. nih.gov

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are essential for the separation of tropane alkaloid analogs and for the assessment of their purity. Due to the presence of stereoisomers (endo/exo), the development of stereoselective separation methods is often necessary.

High-Performance Liquid Chromatography (HPLC) is a widely used technique for this purpose. A typical HPLC method for the analysis of aminotropane derivatives would involve a reversed-phase column (e.g., C18) and a mobile phase consisting of a mixture of an aqueous buffer and an organic modifier like acetonitrile (B52724) or methanol (B129727). nih.govsielc.comsielc.com The pH of the mobile phase can be adjusted to control the retention of the basic tropane compounds.

For the separation of stereoisomers, chiral stationary phases (CSPs) can be employed. These phases contain a chiral selector that interacts differently with the enantiomers or diastereomers of the analyte, leading to their separation. The purity of a synthesized batch of endo-N-phenyl-endo-3-aminotropane can be determined by HPLC, with the purity being calculated from the relative peak areas in the chromatogram.

Illustrative HPLC Method Parameters for Purity Assessment

| Parameter | Condition |

| Column | Reversed-Phase C18 (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Acetonitrile: 0.1 M Ammonium (B1175870) Acetate Buffer (pH 7.5) (e.g., 60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Injection Volume | 10 µL |

| Column Temperature | 25 °C |

This is an interactive data table. You can sort and filter the data.

High Performance Liquid Chromatography (HPLC) Methodologies

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of tropane alkaloids and their derivatives. nih.govnih.govresearchgate.net Reversed-phase HPLC (RP-HPLC) is a commonly utilized method for the separation of these compounds. researchgate.net

A typical RP-HPLC setup for tropane alkaloid analysis involves a C18 stationary phase. researchgate.net The mobile phase often consists of a mixture of an organic solvent, such as methanol or acetonitrile, and an aqueous buffer, like a phosphate (B84403) buffer, with the pH adjusted to optimize separation. researchgate.net For instance, a mobile phase of methanol and a phosphate buffer at a pH between 5 and 5.5 has been successfully used with a C18 column. researchgate.net Detection is frequently carried out using an ultraviolet (UV) detector, as many tropane alkaloids exhibit UV absorbance. researchgate.netresearchgate.net

The versatility of HPLC allows for the simultaneous determination of multiple tropane alkaloids in a single run. researchgate.net For example, methods have been developed for the concurrent analysis of apoatropine, 6β-hydroxyhyoscyamine, hyoscyamine, and scopolamine. researchgate.net Sample preparation is a critical step and often involves solid-phase extraction (SPE) to clean up the sample and pre-concentrate the analytes before HPLC analysis. researchgate.net

For enhanced sensitivity and specificity, HPLC can be coupled with mass spectrometry (HPLC-MS/MS). This hyphenated technique provides detailed structural information and allows for very low detection limits. nih.govnih.gov An optimized µ-QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method combined with HPLC-MS/MS has been validated for determining tropane alkaloids in complex matrices, achieving quantitation limits as low as 2.3 ng/g. nih.govnih.gov

Interactive Data Table: HPLC Methods for Tropane Alkaloid Analysis

| Analyte(s) | Column | Mobile Phase | Detection | Application |

| Hyoscyamine, Scopolamine, Bamifylline | C18 | Not specified | UV | Analysis in feedstuffs and biological samples |

| Apoatropine, 6β-hydroxyhyoscyamine, Hyoscyamine, Scopolamine | C18 (2) | Not specified | Not specified | Determination in genetically transformed root cultures |

| Tropic acid, Mandelic acid | C18 | Methanol-phosphate buffer (pH 5-5.5) | UV | Impurity analysis |

| Atropine (B194438), Scopolamine | Ascentis Express C18 | Not specified | MS | Quantitative determination in Datura species |

Enantioselective Separations (e.g., using Chiral Stationary Phases)

The separation of enantiomers is crucial in the study of chiral molecules like tropane alkaloids, as different enantiomers can exhibit distinct biological activities. sci-hub.ru High-Performance Liquid Chromatography (HPLC) utilizing Chiral Stationary Phases (CSPs) is a primary method for achieving enantioselective separation. mdpi.comnih.gov

Polysaccharide-based CSPs, particularly those derived from cellulose (B213188) and amylose (B160209), are widely used and have shown excellent performance in resolving a variety of chiral compounds, including amines and their derivatives. nih.govyakhak.org For example, Chiralpak® and Chiralcel® columns, which are based on phenylcarbamate derivatives of amylose and cellulose, are frequently employed. yakhak.org The choice of the CSP backbone (cellulose or amylose) and the substituents on the phenylcarbamate can significantly influence the enantioselectivity. yakhak.org

The mobile phase composition is another critical factor in achieving successful enantioseparation. yakhak.org A mixture of n-hexane and an alcohol modifier like 2-propanol or ethanol (B145695) is commonly used. researchgate.netyakhak.org The specific alcohol and its concentration in the mobile phase can be optimized to improve resolution. mdpi.com For instance, the enantioselective separation of certain cyanoacetamides was only possible with n-hexane as a mobile phase component, while their methoxyacetamide counterparts required cyclohexane. mdpi.com

The development of these chiral HPLC methods is essential for determining the enantiomeric purity of compounds, monitoring asymmetric synthesis, and for various quantitative and qualitative applications in pharmaceutical and biological studies. mdpi.com

Interactive Data Table: Chiral Stationary Phases for Enantioselective Separations

| Chiral Stationary Phase (CSP) | Analyte Type | Common Mobile Phase | Key Findings |

| Chiralcel OD | Tropane alkaloid enantiomers | n-hexane-isopropanol-methanol-triethylamine | Effective for enantiomeric purity control of S-(-)-hyoscyamine. researchgate.net |

| Chiralpak IE, Chiralcel OD-H | Chiral amines | Not specified | Showed the highest enantioselectivities for chiral amines. yakhak.org |

| Chiralpak IA, Chiralpak AD-H | α-amino acid esters | Not specified | Superior performance for the resolution of α-amino acid esters. yakhak.org |

| Cellulose-based CSPs | General | n-hexane/alcohol | The type of alcohol modifier is crucial for separation. mdpi.com |

Supercritical Fluid Chromatography (SFC) Applications

Supercritical Fluid Chromatography (SFC) has emerged as a powerful technique for the analysis and purification of a wide range of compounds, including alkaloids. nih.govrsc.orgresearchgate.net SFC utilizes a supercritical fluid, most commonly carbon dioxide (CO2), as the primary mobile phase. nih.gov This gives SFC several advantages over traditional HPLC, including faster separations, reduced organic solvent consumption, and narrower peaks. nih.govresearchgate.net

For the analysis of basic compounds like alkaloids, which can exhibit poor peak shapes in other chromatographic techniques, SFC offers significant improvements. nih.gov The addition of modifiers, such as methanol or ethanol, and additives like formic acid, acetic acid, or triethylamine (B128534) to the CO2 mobile phase is often necessary to improve peak shape and achieve desired selectivity. nih.govyoutube.com

SFC is particularly well-suited for chiral separations and is widely used in the pharmaceutical industry for the high-throughput purification of enantiomers. chromatographyonline.comresearchgate.net The use of chiral stationary phases in SFC allows for the efficient separation of stereoisomers. chromatographyonline.com The fast analysis times and the ease of solvent removal (evaporation of CO2 and a low-boiling alcohol modifier) make SFC an attractive option for preparative scale purifications. chromatographyonline.com

The choice of stationary phase is critical in SFC. While bare silica (B1680970) can be used, specialized stationary phases like 2-ethylpyridine (B127773) or diethylamino (DEAP) have been developed to enhance the performance of SFC for a broader range of compounds, including polar molecules. researchgate.netchromatographyonline.com

Interactive Data Table: SFC Applications for Alkaloid Analysis

| Stationary Phase | Mobile Phase Modifier(s) | Application | Key Advantage(s) |

| ZORBAX RX-SIL | MeOH with 0.1% formic acid, acetic acid, or phosphoric acid | Analysis of alkaloids and other basic compounds | Improved peak shape for basic compounds. nih.gov |

| Bare silica, 2-ethylpyridine silica | Methanol or ethanol | Separation of caffeine (B1668208) and theophylline | Faster separation and different selectivity compared to bare silica. researchgate.net |

| Chiral stationary phases | Low boiling polar alcohol | High-throughput chiral separations in drug discovery | Rapid purification and easy sample recovery. chromatographyonline.com |

| Not specified | Methanol | Purification of apigenin | Avoids the use of chlorinated solvents. youtube.com |

Selective Crystallization for Isomer Separation

Selective crystallization is a powerful and economical technique for the separation of isomers, including enantiomers and diastereomers, on a large scale. sciencemadness.orguctm.edunih.gov This method relies on the differences in the physicochemical properties of isomers, which can lead to the preferential crystallization of one isomer from a supersaturated solution. sciencemadness.org

One common approach is preferential crystallization, which can be applied to systems that form conglomerates, where the enantiomers crystallize as separate pure crystals. uctm.edu The process typically involves creating a supersaturated solution of the racemic mixture and then seeding it with crystals of the desired enantiomer. sciencemadness.orguctm.edu This seed provides a template for the selective crystallization of that enantiomer, while the other remains in solution. sciencemadness.org The process can be repeated to isolate the second enantiomer. sciencemadness.org

For systems that form racemic compounds (where both enantiomers co-crystallize), direct separation by preferential crystallization is not possible unless the initial solution is already enriched with one enantiomer. uctm.edu

The success of selective crystallization is highly dependent on controlling various parameters, including the level of supersaturation, temperature, and the characteristics of the seed crystals. sciencemadness.orguctm.edu The use of tailor-made additives can also influence the crystallization process and improve the selectivity. uctm.edu

In some advanced strategies, magnetic nanoparticles functionalized with a chiral selector can be used to induce the enantiomer-selective magnetization of crystals, allowing for their easy separation using a magnetic field. nih.gov This method has the potential for quantitative separation with high efficiency. nih.gov

While not as universally applicable as chromatographic methods, selective crystallization offers a significant advantage in terms of cost and scalability for the separation of specific isomers. uctm.edu

Interactive Data Table: Selective Crystallization Methods for Isomer Separation

| Crystallization Method | Target System | Key Principle | Noteworthy Aspects |

| Preferential Crystallization | Conglomerates (e.g., racemic threonine) | Seeding a supersaturated solution with crystals of the desired enantiomer. uctm.edu | A cost-effective method for large-scale separation. uctm.edu |

| Preferential Crystallization | Enriched mixtures of racemic compounds (e.g., mandelic acid) | Requires an initial enantiomeric excess to be effective. uctm.edu | Applicable when one enantiomer is already in higher concentration. uctm.edu |

| Spontaneous Crystallization | Racemic mixtures | Spontaneous formation of crystals of different isomers from a supersaturated solution. sciencemadness.org | Can be a starting point to obtain initial seed crystals. sciencemadness.org |

| Enantiomer-Selective Magnetization | Conglomerates | Using magnetic nano-splitters to selectively magnetize and separate enantiomeric crystals. nih.gov | Offers the potential for quantitative and highly efficient separation. nih.gov |

Computational and Theoretical Studies on Tropane Derived Compounds

Conformational Analysis of 3-Aminotropanes

The three-dimensional structure of 3-aminotropanes is a critical determinant of their interaction with biological targets. Conformational analysis aims to identify the stable geometries of these molecules and the energy barriers between them. Various computational techniques have been employed to investigate the conformational preferences of both unprotonated and protonated 3-aminotropanes. rti.org

Ab initio and Density Functional Theory (DFT) are quantum mechanical methods that provide a fundamental understanding of molecular structure and energetics. Ab initio methods, such as Hartree-Fock (HF), derive their results from first principles without the use of empirical parameters. rti.orgacs.org DFT, a computationally more efficient alternative, calculates the electronic structure of a molecule based on its electron density. escholarship.orgrsc.org

In the study of 3-aminotropanes, ab initio (Hartree-Fock) and semiempirical (AM1) methods have been utilized for conformational analysis. rti.org However, these calculations have shown some inconsistencies and, in certain aspects, have produced results that are not in complete agreement with experimental data, particularly for protonated species in aqueous solution. rti.org It has been noted that for accurate prediction of conformational energies, higher levels of theory and the inclusion of electron correlation are often necessary. For instance, studies on other bicyclic amines have shown that MP2/6-31G* level of theory can accurately reproduce experimental nitrogen inversion-rotation (NIR) barriers. acs.org

The choice of basis set and the inclusion of solvent effects are crucial for obtaining reliable results with these methods. For example, a study on various organic molecules benchmarked different computational methods against high-accuracy DLPNO-CCSD(T) calculations, highlighting the importance of method and basis set selection for accurate conformational energy predictions. nih.gov

Force field methods, which are based on classical mechanics, offer a computationally less expensive approach for conformational analysis, making them suitable for screening large conformational spaces. These methods use a set of empirically derived parameters to calculate the potential energy of a molecule as a function of its atomic coordinates.

For 3-aminotropanes, the Molecular Mechanics 3 (MM3) force field has been shown to be particularly effective. rti.orgacs.org When corrected for solvent effects by adjusting the dielectric constant (e.g., to 80 for water), the MM3 force field provides results that are in good agreement with experimental data for the conformational analysis of unprotonated, monoprotonated, and diprotonated 3-aminotropanes. rti.org The development of refined parameter sets for protonated amines within the MM3 framework, such as in MM3(2000), has further improved its accuracy in modeling systems with charge-reinforced hydrogen bonds. acs.org

Other force fields like MM4, MMFF94, and the machine-learning-based ANI-2x have also been developed and benchmarked for their performance in conformational energy calculations on a wide range of organic molecules. nih.govresearchgate.net These methods vary in their parameterization and applicability, with some, like MMFF94, showing good performance for drug-like molecules. nih.gov

Table 1: Comparison of Computational Methods for Conformational Analysis of 3-Aminotropanes

| Method | Advantages | Disadvantages | Application to 3-Aminotropanes |

| Ab Initio (HF) | Based on first principles, no empirical parameters. | Computationally expensive, may not fully account for electron correlation. | Used for conformational analysis, but results can be inconsistent with experimental data for protonated species in solution. rti.org |

| DFT | Good balance of accuracy and computational cost. | Results can be dependent on the choice of functional. | Applied in broader studies of bicyclic amines and tropane (B1204802) derivatives for geometry optimization and energy calculations. escholarship.orgrsc.org |

| MM3 | Computationally efficient, good for large molecules and conformational searches. | Relies on empirical parameters, which may not be available for all structures. | Provides results in good agreement with experimental data for 3-aminotropanes, especially when solvent effects are included. rti.orgacs.org |

| MMFF94 | Specifically parameterized for a broad range of organic and drug-like molecules. | May be less accurate for molecules outside its parameterization set. | Benchmarked for conformational energies of various organic molecules, showing good performance. nih.gov |

The electrostatic potential of a molecule is a key factor in its interaction with other molecules, particularly in biological systems. For protonated amines like those found in 3-aminotropanes, electrostatic interactions, including hydrogen bonding, are of paramount importance.

Computational studies have been conducted to understand the electrostatics of protonated amines and to improve the parameters within molecular mechanics force fields to better describe these interactions. acs.org An ab initio study of protonated amines was used to refine the MM3 force field to more accurately model charge-reinforced hydrogen bonds. nih.gov This is crucial for understanding the behavior of protonated 3-aminotropanes in a physiological environment, where such hydrogen bonds can significantly influence ligand-receptor binding. acs.org The ability of molecular mechanics calculations to effectively model protonated amine-neutral amine hydrogen bonds in both the gas phase and in solution (using a continuum dielectric) relies on a combination of charge-dipole interactions and explicit hydrogen-bonding terms. acs.org

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when they are bound to each other to form a stable complex. This method is widely used in drug discovery to understand how a ligand, such as a tropane derivative, might interact with a biological target, typically a protein.

The primary goal of molecular docking is to identify the most stable binding mode of a ligand within the active site of a receptor and to estimate the strength of the interaction, often expressed as a binding affinity or docking score. The process generally involves two main steps: searching for possible ligand conformations and orientations within the binding site, and then scoring these poses to rank them.

A variety of search algorithms and scoring functions are employed in molecular docking programs. Search algorithms explore the conformational space of the ligand and its possible orientations relative to the receptor. Scoring functions then estimate the binding free energy of each pose, taking into account factors like electrostatic interactions, van der Waals forces, hydrogen bonding, and desolvation penalties. The results of molecular docking can provide valuable insights into the key interactions that stabilize the ligand-receptor complex, guiding the design of new molecules with improved affinity and selectivity.

The benzyl (B1604629) group can engage in various non-covalent interactions within a receptor's binding pocket, including:

Hydrophobic interactions: The aromatic ring of the benzyl group can interact favorably with nonpolar residues in the binding site.

π-π stacking: The aromatic ring can stack with the aromatic side chains of amino acids like phenylalanine, tyrosine, or tryptophan.

Cation-π interactions: If the tropane nitrogen is protonated, the positively charged center can interact with the electron-rich face of an aromatic ring.

The flexibility of the N-benzyl group allows it to adopt different conformations to optimize its interactions within the binding pocket. Computational studies, such as molecular docking and molecular dynamics simulations, can help elucidate the specific role of the N-benzyl tropane moiety in the molecular recognition of a particular target, providing a rational basis for the design of new and more potent tropane-based ligands.

Role of Endo N Phenzyl Endo 3 Aminotropane and Its Core in Chemical Biology Research

Utilization as a Molecular Scaffold for Designing Ligands

The rigid bicyclic framework of the tropane (B1204802) core provides a well-defined three-dimensional structure, making it an excellent scaffold for the design of ligands that can interact with specific biological targets. The "endo" configuration of the substituents at the 3-position, combined with the N-phenyl group, imparts distinct conformational properties that are crucial for molecular recognition.

Structure-activity relationship (SAR) studies are fundamental to medicinal chemistry, aiming to understand how the chemical structure of a compound influences its biological activity. The N-substituted tropane skeleton has been a fertile ground for such investigations. While specific SAR studies focusing exclusively on "Endo-N-phenzyl-endo-3-aminotropane" are not extensively documented in publicly available literature, the broader class of N-substituted tropanes has been the subject of detailed research. These studies provide valuable insights that can be extrapolated to understand the potential role of the N-phenyl substituent.

For instance, research on N-substituted 3α-(bis[4-fluorophenyl]methoxy)tropanes has demonstrated that modifications at the tropane nitrogen significantly impact affinity and selectivity for monoamine transporters. nih.gov The nature of the substituent on the nitrogen atom can modulate the compound's interaction with the binding pocket of a receptor or transporter. The introduction of an aryl group, such as the phenyl group in "this compound," can lead to various interactions, including pi-pi stacking with aromatic residues in the protein target.

General findings from SAR studies on related N-aryl compounds indicate that the electronic and steric properties of the aryl ring are critical for activity. In the context of anticancer agents, for example, the presence and position of substituents on an N-aryl ring can dramatically affect the cytotoxicity of the molecule. mdpi.com Similarly, in the development of antiprotozoal agents, the substitution pattern on N-aryl groups has been shown to be a key determinant of biological activity. grafiati.com These principles suggest that the phenyl group in "this compound" is a key feature for establishing specific molecular interactions and that further substitution on this phenyl ring could be a strategy for modulating biological activity.

Table 1: Representative N-Aryl Compounds and Their Biological Activities

| Compound Class | Biological Target/Activity | Key SAR Findings |

| N-Aryl(indol-3-yl)glyoxamides | Antitumor Agents | The N-(pyridin-4-yl) moiety was found to be crucial for potent cytotoxic activity against various cancer cell lines. |

| N-Phenyl-4-hydroxy-6-methyl-2-quinolone-3-carboxamides | Anticancer Agents (PI3Kα inhibitors) | The incorporation of a methyl group on the quinolone scaffold and substitutions on the N-phenyl ring influence inhibitory activity against cancer cell lines. |

| 3-Aryl-4-(N-aryl)aminocoumarins | Antiprotozoal Agents (anti-Leishmania) | The substitution pattern on both the 3-aryl and 4-N-aryl rings significantly impacts the leishmanicidal activity and selectivity. |

This table presents general findings from related N-aryl compound classes to infer the potential importance of the N-phenyl group in the title compound.

Synthetic Intermediate for Complex Molecules in Research

Beyond its direct use as a potential ligand, the "this compound" core, and more commonly its precursors, serve as valuable synthetic intermediates for the construction of more complex molecules. The tropane framework provides a robust starting point for accessing novel chemical architectures.

The inherent bridged bicyclic nature of the tropane skeleton makes it an ideal building block for the synthesis of more elaborate bridged and fused ring systems. The functional groups present on the tropane core, such as the amino group in "this compound," can be chemically manipulated to build additional rings onto the scaffold.

For example, synthetic strategies have been developed to create tropane-fused indole (B1671886) derivatives. nih.gov These methods often involve the reaction of a functionalized tropane with a suitable reaction partner to construct the new ring system in a controlled manner. Such fused systems are of significant interest in medicinal chemistry as they can present novel pharmacophores with unique biological activities. The ability to use the tropane core as a scaffold allows for the systematic exploration of three-dimensional chemical space.

The precursor to the title compound, N-Boc-endo-3-aminotropane, is a commercially available and versatile intermediate used in the synthesis of a wide range of chemical compounds for research purposes. biosynth.com The Boc (tert-butyloxycarbonyl) protecting group on the amino function allows for selective reactions at other positions of the molecule. Deprotection of the Boc group reveals the endo-3-amino functionality, which can then be reacted with various electrophiles to introduce a diverse array of substituents, including the phenyl group to form "this compound" or other aryl, acyl, or alkyl groups.

This versatility makes the endo-3-aminotropane core a valuable starting material for generating libraries of compounds for high-throughput screening and the development of novel chemical entities. The reactivity of the amino group allows for its incorporation into various functional groups, as detailed in the table below.

Table 2: Reactivity of the 3-Aminotropane Core for Synthesis of Novel Entities

| Reagent Class | Resulting Functional Group | Potential Application |

| Alkyl Halides | Secondary/Tertiary Amines | Modification of basicity and steric bulk |

| Acid Chlorides/Anhydrides | Amides | Introduction of hydrogen bond donors/acceptors |

| Sulfonyl Chlorides | Sulfonamides | Introduction of polar, acidic groups |

| Isocyanates/Isothiocyanates | Ureas/Thioureas | Building complex linking groups |

| Aldehydes/Ketones (Reductive Amination) | Substituted Amines | Diverse functionalization of the amino group |

This table is based on the general reactivity of the amino group in the precursor N-Boc-endo-3-aminotropane. biosynth.com

The development of novel chemical entities from the endo-3-aminotropane scaffold is an active area of research, with the goal of identifying new compounds with improved potency, selectivity, and pharmacokinetic properties for a range of biological targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.